molecular formula C21H20N2O4 B2478795 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955767-47-2

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2478795
CAS No.: 955767-47-2
M. Wt: 364.401
InChI Key: MAZDGKWRDOPYGJ-UHFFFAOYSA-N
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Description

This compound features a tetrahydroisoquinoline core substituted with a cyclopropanecarbonyl group at position 2 and a benzo[d][1,3]dioxole-5-carboxamide moiety at position 5. The compound’s synthesis likely involves multi-step coupling reactions, analogous to methods described for structurally related carboxamides in the evidence .

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c24-20(15-4-6-18-19(10-15)27-12-26-18)22-17-5-3-13-7-8-23(11-16(13)9-17)21(25)14-1-2-14/h3-6,9-10,14H,1-2,7-8,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZDGKWRDOPYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler–Napieralski Cyclization

The THIQ core is commonly synthesized via the Bischler–Napieralski reaction, which involves cyclization of phenethylamine derivatives. For instance, treatment of 2-phenethylamide 3 with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) generates the dihydroisoquinoline intermediate 4 , which is subsequently reduced to the THIQ scaffold 5 (Scheme 1).

Table 1: Comparison of Bischler–Napieralski Reaction Conditions

Catalyst Temperature (°C) Yield (%) Reference
POCl₃ 80–90 65–75
PPA 120 70–80

The choice of catalyst impacts both yield and reaction time. PPA generally offers higher yields due to its ability to stabilize reactive intermediates.

Reduction to Tetrahydroisoquinoline

Reduction of dihydroisoquinoline 4 to THIQ 5 is typically achieved using sodium borohydride (NaBH₄) in ethanol. For example, NaBH₄ reduction of 4 at 0°C affords 5 in 85% yield. Alternative reductants like lithium aluminum hydride (LiAlH₄) may lead to over-reduction and are avoided.

Acylation at Position 2 with Cyclopropanecarbonyl Group

Acylation Reagents and Conditions

The introduction of the cyclopropanecarbonyl group at the THIQ nitrogen involves N-acylation. Cyclopropanecarbonyl chloride 6 is reacted with THIQ 5 in the presence of a base such as triethylamine (Et₃N) to yield 7 (Scheme 2).

Table 2: Acylation Optimization

Base Solvent Time (h) Yield (%)
Et₃N CH₂Cl₂ 4 78
Pyridine THF 6 65

Et₃N in dichloromethane provides superior yields due to efficient HCl scavenging.

Optimization and Challenges

Regioselectivity in THIQ Functionalization

Positional selectivity during acylation and coupling is critical. Directed ortho-metalation using tert-butyllithium (t-BuLi) enables selective functionalization at position 7, as demonstrated in analogous THIQ systems.

Purification and Characterization

Final purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound in >95% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo several types of chemical reactions:

  • Oxidation and reduction: These reactions can modify the functional groups present in the compound, altering its chemical properties.

  • Substitution reactions: These can replace certain functional groups with others, potentially creating derivatives with different biological activities.

  • Hydrolysis: This can break the compound into smaller fragments under specific conditions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride for redox reactions. Substitution reactions may involve reagents such as halogens or nucleophiles, while hydrolysis can be facilitated by acids or bases.

Major Products Formed

Depending on the reaction type, the products can range from oxidized or reduced forms of the compound to entirely new derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Potential Anticancer Activity

Research indicates that compounds similar to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide exhibit significant anticancer activity. For instance, derivatives of tetrahydroisoquinolines have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The mechanism of action often involves inducing apoptosis and disrupting cell cycle progression in cancer cells .

Neuropharmacological Research

The compound's ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. Studies have demonstrated that similar compounds can modulate neurotransmitter systems and exhibit neuroprotective effects, making them candidates for further research in neuropharmacology .

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yield and purity. The synthesis process can be outlined as follows:

  • Preparation of Tetrahydroisoquinoline Derivative : Starting materials undergo cyclization reactions to form the tetrahydroisoquinoline core.
  • Formation of Benzo[d][1,3]dioxole Ring : Subsequent reactions introduce the benzo[d][1,3]dioxole moiety.
  • Final Coupling Reaction : The cyclopropanecarbonyl group is introduced through acylation or similar methods.

These synthetic routes allow for the exploration of various derivatives that may enhance biological activity or selectivity against specific targets .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of related compounds, several derivatives were tested against the MCF-7 cell line using the MTT assay. Compounds demonstrated IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin. The structure-activity relationship analysis highlighted the importance of specific functional groups in enhancing anticancer activity .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of tetrahydroisoquinoline derivatives in models of neurodegeneration. The results indicated that certain modifications to the core structure improved their ability to protect neuronal cells from oxidative stress-induced damage .

Mechanism of Action

The exact mechanism of action depends on the specific biological target and context. Generally, the compound may interact with molecular targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking, affecting the function of proteins or enzymes involved in disease pathways.

Comparison with Similar Compounds

Structural Analogues
Compound Name Core Structure Key Substituents Synthesis Yield Reference
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide Tetrahydroisoquinoline Cyclopropanecarbonyl, benzo[d][1,3]dioxole-5-carboxamide Not reported Target compound
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(3-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide (77) Thiazole Benzo[d][1,3]dioxole, cyclopropane, 3-methoxybenzoyl 42%
N-(Benzo[d][1,3]dioxol-5-yl)cyclopentanecarboxamide (3g) Cyclopentane Benzo[d][1,3]dioxole, carboxamide 60%
N-[4-(Methoxymethyl)-6-methyl-2-oxo-1,2-dihydroquinolin-7-yl]cyclopropanecarboxamide Dihydroquinoline Cyclopropane, methoxymethyl Not reported

Key Observations :

  • Core Structure Influence: The tetrahydroisoquinoline core in the target compound may enhance rigidity and receptor binding compared to thiazole (compound 77) or dihydroquinoline (compound in ) cores, which could improve metabolic stability .
  • Substituent Effects: The benzo[d][1,3]dioxole group, present in both the target compound and compound 77, is electron-rich and may enhance π-π stacking interactions in biological targets.
Spectroscopic and Physicochemical Properties
Property Target Compound Compound 3g Compound 77
Molecular Weight Estimated ~420–450 g/mol 234.11 g/mol ~500 g/mol (estimated)
¹H NMR Expected peaks: δ 5.9–6.8 (benzodioxole), δ 1.0–2.5 (cyclopropane, tetrahydroisoquinoline) δ 5.93 (benzodioxole), δ 1.5–2.6 (cyclopentane) δ 7.3–6.7 (aromatic), δ 1.9–2.0 (cyclopropane)
HRMS Not reported [M+H]⁺: 234.1136 (calc. 234.1130) Not reported
Solubility Moderate (polar groups + rigid core) Low (cyclopentane nonpolar) Moderate (thiazole polar)

Insights :

  • The target compound’s benzodioxole and tetrahydroisoquinoline groups may improve aqueous solubility compared to cyclopentane-based 3g .
  • Steric effects from the tetrahydroisoquinoline core could reduce crystallization tendency, favoring amorphous solid formation, as seen in 3g .

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its potential biological activities. This compound is characterized by its unique structural features, including a tetrahydroisoquinoline moiety and a benzo[d][1,3]dioxole functional group. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C23H21N3O3
Molecular Weight 387.4 g/mol
CAS Number 1206989-81-2
Density N/A
Melting Point N/A
Boiling Point N/A

Research has indicated that compounds similar to this compound may interact with various biological targets. These interactions can lead to diverse pharmacological effects:

  • Anticancer Activity : Some studies suggest that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Neuroprotective Effects : Compounds containing isoquinoline structures have been shown to exert neuroprotective effects in models of neurodegenerative diseases. They may modulate neurotransmitter systems and reduce oxidative stress.
  • Anti-inflammatory Properties : The benzo[d][1,3]dioxole moiety is associated with anti-inflammatory activities. This could be beneficial in treating conditions characterized by chronic inflammation.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of tetrahydroisoquinoline derivatives for their anticancer properties. The results indicated that specific modifications to the cyclopropanecarbonyl group enhanced cytotoxicity against breast cancer cells (MCF-7) by inducing apoptosis through caspase activation .

Study 2: Neuroprotective Effects

Research conducted on a related compound demonstrated significant neuroprotective effects in an Alzheimer's disease model. The compound was found to inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation, suggesting potential therapeutic applications for cognitive disorders .

Study 3: Anti-inflammatory Activity

In an investigation of the anti-inflammatory properties of benzo[d][1,3]dioxole derivatives, it was shown that these compounds could significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a possible role in managing inflammatory diseases .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1Cyclopropanecarbonyl chloride, DCM, 0–25°C65–7890%
2EDCI/HOBt, DMF, 50°C, 12h70–8588%

Advanced: How can reaction conditions be optimized to minimize epimerization during cyclopropanecarbonyl group attachment?

Answer:
Epimerization at the tetrahydroisoquinoline nitrogen is a critical challenge. Mitigation strategies include:

  • Temperature Control: Maintain reactions at 0–5°C during acylation to limit thermal racemization .
  • Solvent Selection: Use low-polarity solvents (e.g., DCM over DMF) to reduce nucleophilicity of the reaction medium .
  • Catalytic Additives: Introduce chiral auxiliaries or Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
  • Real-Time Monitoring: Employ inline NMR or LC-MS to track stereochemical integrity during synthesis .

Basic: What analytical techniques are recommended for structural validation?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm cyclopropane ring protons (δ 1.1–1.3 ppm) and amide carbonyl (δ ~165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): ESI+ mode for molecular ion [M+H]⁺ matching calculated mass (±2 ppm) .
  • X-ray Crystallography: For absolute stereochemistry determination if crystalline derivatives are obtainable .

Q. Table 2: Key NMR Signals

Functional Group¹H δ (ppm)¹³C δ (ppm)
Cyclopropane CH₂1.1–1.38–12
Amide (C=O)164–166
Benzodioxole OCH₂O5.9–6.1100–102

Advanced: How do electronic effects of the benzodioxole moiety influence biological target engagement?

Answer:
The electron-rich benzodioxole group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or GPCRs). Computational docking (AutoDock Vina) paired with mutagenesis studies can validate:

  • Hydrogen Bonding: Amide carbonyl interactions with catalytic lysine/aspartate residues .
  • Solvent Accessibility: MD simulations to assess the benzodioxole’s role in shielding hydrophobic pockets .
    Contradictory activity data may arise from off-target binding; surface plasmon resonance (SPR) assays are recommended for specificity profiling .

Basic: What are the stability profiles of this compound under physiological conditions?

Answer:

  • pH Stability: Degrades rapidly at pH < 4 (amide hydrolysis) or pH > 9 (benzodioxole ring opening). Use buffered solutions (pH 7.4) for in vitro assays .
  • Light Sensitivity: Benzodioxole absorbs UV light (λmax ~280 nm); store in amber vials at –20°C .
  • Oxidative Stability: Susceptible to singlet oxygen; add antioxidants (e.g., BHT) in long-term storage .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Answer:
Discrepancies often stem from:

  • Metabolic Instability: Phase I metabolism (e.g., CYP450-mediated oxidation of cyclopropane) reduces bioavailability. Perform hepatic microsome assays to identify metabolites .
  • Protein Binding: High serum albumin binding (>90%) may limit free drug concentration. Use equilibrium dialysis to measure unbound fractions .
  • Dosing Regimen: Adjust administration routes (e.g., intraperitoneal vs. oral) and monitor pharmacokinetics (Cmax, AUC) via LC-MS/MS .

Basic: What computational tools are suitable for predicting SAR (Structure-Activity Relationships)?

Answer:

  • QSAR Modeling: Utilize Schrödinger’s Maestro or MOE to correlate substituent effects (e.g., cyclopropane vs. cyclohexane) with IC₅₀ values .
  • Pharmacophore Mapping: Define essential features (amide, benzodioxole) using LigandScout .
  • ADMET Prediction: SwissADME or pkCSM for bioavailability, BBB penetration, and toxicity .

Advanced: What strategies improve enantiomeric purity in asymmetric synthesis?

Answer:

  • Chiral Catalysts: Use Ru-BINAP complexes for enantioselective hydrogenation of tetrahydroisoquinoline precursors .
  • Kinetic Resolution: Enzymatic methods (e.g., lipases) to separate diastereomers during amide coupling .
  • Crystallization-Induced Diastereomer Transformation: Seed with enantiopure crystals to drive equilibrium .

Basic: How is the compound’s solubility profile optimized for cell-based assays?

Answer:

  • Co-Solvents: Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • pH Adjustment: Prepare stock solutions in mildly acidic buffers (pH 5–6) if amine protonation improves solubility .

Advanced: What mechanistic studies elucidate its role in enzyme inhibition?

Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry .
  • Stop-Flow Kinetics: Measure pre-steady-state inhibition rates to distinguish competitive vs. non-competitive mechanisms .
  • Cryo-EM: Resolve inhibitor-enzyme complexes at near-atomic resolution for allosteric site identification .

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